9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as this compound. This compound is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by its unique structure, which includes an oxolane ring and a purine base. This compound has significant importance in various scientific fields due to its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions involving the appropriate starting materials, such as sugars or sugar derivatives.
Attachment of the Purine Base: The purine base is then attached to the oxolane ring through glycosylation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Automation and Process Control: Advanced automation and process control systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Industrial production also involves rigorous purification and quality control measures to meet regulatory standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: It can also undergo reduction reactions, gaining electrons and forming reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Chemistry:
Synthesis of Nucleoside Analogues: The compound is used as a building block for the synthesis of nucleoside analogues, which are important in medicinal chemistry.
Study of Purine Metabolism: It is used in research to study purine metabolism and its role in various biological processes.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in purine metabolism.
Cell Signaling Pathways: It is used to investigate cell signaling pathways and their regulation by purine derivatives.
Medicine:
Antiviral Agents: The compound is explored for its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is studied for its potential anticancer properties, as it can interfere with DNA synthesis and cell proliferation.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical drugs, particularly those targeting viral infections and cancer.
Biotechnology: It is used in biotechnological applications, such as the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibition of Enzymes: It inhibits enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Interference with DNA Synthesis: The compound can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.
Modulation of Cell Signaling: It affects cell signaling pathways by interacting with purine receptors and other signaling molecules.
Comparison with Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structure and biological functions.
Guanosine: Another purine nucleoside with similar properties and applications.
Inosine: A purine nucleoside involved in various metabolic processes.
Uniqueness:
Structural Features: The unique combination of the oxolane ring and purine base in 9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one distinguishes it from other purine nucleosides.
Biological Activity: The compound’s specific interactions with enzymes and receptors make it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-FSDSQADBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.